molecular formula C12H17O5P B14128365 Phenyl (diethoxyphosphoryl)acetate CAS No. 3699-64-7

Phenyl (diethoxyphosphoryl)acetate

Cat. No.: B14128365
CAS No.: 3699-64-7
M. Wt: 272.23 g/mol
InChI Key: CCJXOQAQUUPXJL-UHFFFAOYSA-N
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Description

Phenyl (diethoxyphosphoryl)acetate (CAS 16153-59-6) is a phosphonate ester with the molecular formula C13H19O5P and a molecular weight of 286.26 g/mol . This compound serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. Phosphonate derivatives, such as this one, are valuable in the synthesis of more complex molecules; for instance, they can be used in Horner-Wadsworth-Emmons olefination reactions to construct carbon-carbon double bonds, a key step in creating vinyl phosphonates and other target structures . Furthermore, related phosphonoacetate compounds have been utilized in the stereoselective synthesis of cyclopropane carboxylate esters, which are important scaffolds in the development of enzyme inhibitors for antibacterial research . As a reagent, it contributes to the exploration of new chemical spaces in drug discovery programs. This product is intended for laboratory research purposes only and is not classified or intended for human or animal use.

Properties

CAS No.

3699-64-7

Molecular Formula

C12H17O5P

Molecular Weight

272.23 g/mol

IUPAC Name

phenyl 2-diethoxyphosphorylacetate

InChI

InChI=1S/C12H17O5P/c1-3-15-18(14,16-4-2)10-12(13)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

CCJXOQAQUUPXJL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)OC1=CC=CC=C1)OCC

Origin of Product

United States

Preparation Methods

Arbuzov Reaction Followed by Steglich Esterification

The Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the synthesis of phosphonates from alkyl halides and trialkyl phosphites. For phenyl (diethoxyphosphoryl)acetate, this method involves two sequential steps:

  • Arbuzov Phosphorylation :
    Ethyl bromoacetate reacts with triethyl phosphite under thermal conditions to yield diethyl (diethoxyphosphoryl)acetate. The reaction proceeds via nucleophilic displacement, where the bromine atom in ethyl bromoacetate is replaced by the phosphite group.

    $$
    \text{BrCH}2\text{COOEt} + \text{P(OEt)}3 \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{COOEt} + \text{EtBr}
    $$

    Typical conditions involve heating at 120–130°C for 6–8 hours, yielding the phosphorylated ester in ~85% purity.

  • Hydrolysis and Steglich Esterification :
    The ethyl ester is hydrolyzed to (diethoxyphosphoryl)acetic acid using aqueous sodium hydroxide. Subsequent esterification with phenol employs DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving yields of 70–80%.

    $$
    \text{(EtO)}2\text{P(O)CH}2\text{COOH} + \text{PhOH} \xrightarrow{\text{DCC/DMAP}} \text{(EtO)}2\text{P(O)CH}2\text{COOPh}
    $$

    This method’s advantages include high functional group tolerance and scalability. However, the use of stoichiometric DCC increases costs and generates byproducts requiring purification.

Ionic Liquid-Catalyzed Direct Esterification

Building on innovations in green chemistry, pyridine propyl sulfonic acid ionic liquids have emerged as efficient catalysts for esterification. Applied to this compound synthesis, this method involves:

  • One-Pot Phosphorylation-Esterification :
    A mixture of (diethoxyphosphoryl)acetic acid and phenol (molar ratio 1:1.1) is heated at 120–130°C in the presence of pyridine propyl sulfonic acid ionic liquid (1 mL per 1.05 mol substrate). The ionic liquid acts as both catalyst and solvent, enabling a solvent-free process.

    $$
    \text{(EtO)}2\text{P(O)CH}2\text{COOH} + \text{PhOH} \xrightarrow{\text{Ionic Liquid}} \text{(EtO)}2\text{P(O)CH}2\text{COOPh} + \text{H}_2\text{O}
    $$

    After 6 hours of reflux, distillation isolates the product in ~65% yield. While environmentally benign, this method requires precise temperature control to prevent decomposition of the phosphoryl group.

Horner–Wadsworth–Emmons Olefination Approach

The HWE reaction, traditionally used for alkene synthesis, has been adapted for phosphorylated compounds. For this compound, this method involves:

  • Synthesis of Phosphorylated Acetaldehyde Equivalent :
    Diethyl ((diethoxyphosphoryl)methyl)phosphonate is prepared via Arbuzov reaction, then subjected to HWE conditions with phenyl glyoxal.

    $$
    \text{(EtO)}2\text{P(O)CH}2\text{PO(OEt)}2 + \text{PhCOCHO} \xrightarrow{\text{NaH}} \text{(EtO)}2\text{P(O)CH}_2\text{COOPh}
    $$

    Yields of 60–70% are reported, with the reaction’s stereoselectivity contingent on base choice and solvent polarity.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

Method Conditions Yield (%) Key Advantages Limitations
Arbuzov + Steglich DCC/DMAP, DCM, RT 70–80 High purity, scalable Costly reagents, byproduct removal
Ionic Liquid Catalyzed 120–130°C, solvent-free ~65 Green chemistry, minimal waste Moderate yield, thermal sensitivity
HWE Olefination NaH, THF, reflux 60–70 Stereoselective, modular Complex intermediates, lower yield

Experimental Optimization and Challenges

  • Arbuzov Reaction : Optimization studies indicate that substituting triethyl phosphite with trimethyl phosphite increases reaction rates but reduces ester stability.
  • Ionic Liquid Recycling : The pyridine propyl sulfonic acid ionic liquid can be reused for up to five cycles without significant loss in catalytic activity, enhancing process sustainability.
  • HWE Stereocontrol : Employing chiral auxiliaries or asymmetric catalysts during the olefination step improves enantioselectivity, though this remains underexplored for phosphorylated acetates.

Chemical Reactions Analysis

Types of Reactions: Phenyl (diethoxyphosphoryl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl acetates.

Mechanism of Action

The mechanism of action of phenyl (diethoxyphosphoryl)acetate involves its interaction with biological molecules through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Phenyl (diethoxyphosphoryl)acetate Likely C₁₂H₁₇O₅P ~278.23 (estimated) Phenyl ester, diethoxyphosphoryl Not explicitly listed
Ethyl 2-(diethoxyphosphoryl)acetate C₈H₁₅O₅P 222.18 Ethyl ester, diethoxyphosphoryl 867-13-0
Methyl Diethylphosphonoacetate C₇H₁₅O₅P 210.17 Methyl ester, diethoxyphosphoryl 1067-74-9
Benzyl 2-(diethoxyphosphoryl)acetate C₁₃H₁₉O₅P 286.26 Benzyl ester, diethoxyphosphoryl 7396-44-3
Ethyl (diphenylphosphoryl)acetate C₁₆H₁₇O₃P 288.28 Ethyl ester, diphenylphosphoryl 6361-05-3

Key Observations :

  • The ester group (methyl, ethyl, benzyl, phenyl) influences molecular weight and steric bulk. Methyl derivatives (e.g., Methyl Diethylphosphonoacetate) are lighter and less sterically hindered, whereas benzyl/phenyl variants exhibit higher molecular weights .
  • Phosphoryl substituents : Diethoxyphosphoryl groups (e.g., in Ethyl 2-(diethoxyphosphoryl)acetate) enhance solubility in polar solvents compared to diphenylphosphoryl analogs (e.g., Ethyl (diphenylphosphoryl)acetate), which are more lipophilic .
Ethyl 2-(Diethoxyphosphoryl)acetate Derivatives
  • Alkylation : Ethyl 2-(diethoxyphosphoryl)acetate reacts with alkyl halides (e.g., 2-iodopropane) in the presence of potassium tert-butoxide/DMSO to yield branched derivatives (e.g., ethyl 2-isopropyl-2-(diethoxyphosphoryl)acetate) with 92% yield .
  • Aryl Substitution: Bromo- or trifluoromethyl-substituted aryl halides undergo coupling to form α-aryl phosphonoacetates (e.g., Ethyl 2-(Diethoxyphosphoryl)-2-(3-nitrophenyl)acetate) at 61% yield .
tert-Butyl Analogs
  • Reduction : tert-Butyl 2-bromo-2-(diethoxyphosphoryl)acetate is synthesized via SnCl₂ reduction of a dibromo precursor, achieving 83% yield .

Comparative Reactivity :

  • Methyl and ethyl esters are more reactive in nucleophilic substitutions due to lower steric hindrance, whereas benzyl/phenyl esters are preferred for stability under acidic conditions .

Spectroscopic Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ³¹P-NMR (δ, ppm)
Ethyl 2-(diethoxyphosphoryl)acetate 1735 (C=O), 2985, 2936, 1050 4.08–4.16 (m, 6H, OCH₂), 1.24–1.34 (m, 10H) 18.85
Ethyl 2-cyclopentyl-2-(diethoxyphosphoryl)acetate 1735 (C=O) 4.08–4.16 (m, OCH₂), 1.49–1.67 (m, cyclopentyl) 13.09
tert-Butyl 2-bromo-2-(diethoxyphosphoryl)acetate 4.46–4.07 (m, OCH₂), 1.49 (s, tert-butyl) 13.09

Trends :

  • The C=O stretch at ~1735 cm⁻¹ is consistent across esters.
  • ³¹P-NMR chemical shifts vary slightly (δ 13–19 ppm) depending on electronic effects of substituents .

Commercial Availability and Cost

Compound Supplier Price (1 kg) Purity
Ethyl 2-(diethoxyphosphoryl)acetate CymitQuimica €62.00 >95%
Benzyl 2-(diethoxyphosphoryl)acetate American Elements Custom 99.999%
Methyl Diethylphosphonoacetate Multiple €210–€300 97–99%

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